1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride

描述

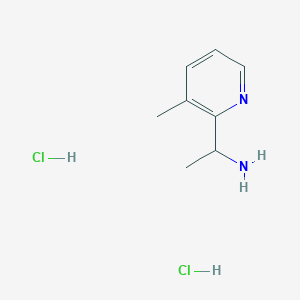

1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride (CAS: 2061979-75-5) is a substituted pyridine derivative with the molecular formula C₈H₁₃Cl₂N₂ (calculated based on structural data from ). This compound features a pyridine ring substituted with a methyl group at the 3-position and an ethanamine side chain at the 2-position, forming a dihydrochloride salt to enhance solubility and stability . It is commonly utilized as a building block in medicinal chemistry and pharmacological research, particularly in the development of receptor-targeted small molecules.

属性

IUPAC Name |

1-(3-methylpyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-10-8(6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDOWTUCJMZPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of 3-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .

化学反应分析

1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride has the molecular formula . The presence of a methyl group at the 3-position of the pyridine ring enhances its chemical reactivity and biological interactions. The dihydrochloride form increases its solubility in aqueous environments, facilitating its use in research applications.

Biological Applications

The compound exhibits various biological activities, which can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound have shown selective activity against cancer cell lines. For instance, studies have demonstrated that certain structural modifications can enhance antiproliferative effects against specific cancer types, such as breast cancer .

- Neuropharmacology : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate serotonin and dopamine receptors may lead to developments in antidepressant therapies .

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibition properties. It has shown promising results in inhibiting enzymes linked to various diseases, which could lead to the development of new therapeutic agents .

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for improved yield and purity. Techniques such as greener chemistry approaches are being explored to minimize environmental impact during synthesis.

Table 1: Summary of Research Findings on Biological Activities

作用机制

The mechanism of action of 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Key Compounds:

Analysis:

- Positional Isomerism: Shifting the methyl group on the pyridine ring (e.g., from 3- to 5-position) alters electronic properties and steric interactions.

- Salt Form : Dihydrochloride salts (e.g., 2061979-75-5) improve aqueous solubility compared to free bases (e.g., 851670-19-4), making them more suitable for in vitro assays .

Substituent Effects: Halogen and Trifluoromethyl Derivatives

Key Compounds:

Analysis:

- Halogenation : Bromine at the 5-position (CAS 1391450-63-7) introduces steric bulk and electron-withdrawing effects, which can enhance receptor-ligand interactions in kinase inhibitors or GPCR-targeted drugs .

- Trifluoromethyl Groups : The CF₃ group (e.g., in the R-configuration) increases lipophilicity and resistance to oxidative metabolism, a critical feature in CNS drug design .

Heterocyclic Variations

Key Compound:

Analysis:

- Replacing pyridine with thiazole (CAS 1279219-48-5) introduces sulfur, altering electronic properties and enabling interactions with metal ions or hydrophobic pockets in enzymes .

生物活性

1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H12N2·2HCl

- Functional Groups : Contains a pyridine ring with a methyl group at the 3-position and an ethanamine structure.

- Physical Form : Exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Binding : It exhibits binding affinity to certain receptors, potentially modulating their activity and influencing physiological responses .

Anticancer Potential

Research indicates that this compound may possess anticancer properties:

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming conventional agents like bleomycin .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| FaDu | 5.0 | Induction of apoptosis |

| A431 | 6.5 | Cell cycle arrest |

Neurological Applications

The compound is also being investigated for its potential therapeutic effects in neurological disorders:

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition :

- Binding Affinity Analysis :

- Antioxidant Properties :

常见问题

Q. What are the recommended methods for synthesizing and purifying 1-(3-methylpyridin-2-yl)ethanamine dihydrochloride?

Synthesis typically involves reacting 3-methylpyridine-2-carboxaldehyde with nitromethane under reductive amination conditions, followed by acidification with HCl to form the dihydrochloride salt. Purification often employs recrystallization from ethanol/diethyl ether mixtures to remove unreacted precursors and byproducts . For scale-up, column chromatography (e.g., silica gel with dichloromethane/methanol gradients) may enhance purity, though care must be taken to avoid decomposition under prolonged exposure to acidic conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A multi-technique approach is essential:

- NMR : -NMR should show peaks for the pyridine ring (δ 8.3–8.5 ppm for H-4 and H-6), the methyl group (δ 2.5 ppm), and the ethanamine backbone (δ 3.1–3.3 ppm). Discrepancies in integration ratios may indicate residual solvents or incomplete salt formation .

- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 151.1 (free base) and a corresponding [M+2Cl] cluster for the dihydrochloride .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance); deviations suggest hydration or impurities .

Q. What are the stability considerations for long-term storage?

The compound is hygroscopic and prone to decomposition under humidity. Store at –20°C in airtight containers with desiccants (e.g., silica gel). Stability studies using accelerated degradation (40°C/75% RH for 1 month) reveal decomposition products such as 3-methylpyridine-2-carboxylic acid (via oxidation) and ethylamine hydrochloride (from backbone cleavage). Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How to resolve conflicting spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) during characterization?

Unexpected shifts may arise from tautomerism in the pyridine ring or protonation state variability. Strategies include:

- pH-Dependent NMR : Compare spectra in DO (protonated) vs. DMSO-d (free base) to identify exchangeable protons .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict chemical shifts and validate experimental data. For example, pyridine ring carbons typically show deviations <2 ppm if protonated .

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis. SHELXL refinement can confirm bond lengths and angles, particularly for the ethylamine side chain .

Q. How to analyze reaction mechanisms for byproduct formation during synthesis?

Mechanistic studies require:

- LC-MS/MS Trapping : Introduce radical scavengers (e.g., TEMPO) or isotopically labeled reagents (e.g., -NHCl) to track intermediates .

- Kinetic Profiling : Monitor reaction progress via inline IR spectroscopy to detect nitroalkane intermediates or Schiff base formation .

- Quantum Mechanical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for side reactions (e.g., over-reduction to tertiary amines) .

Q. What computational approaches predict the compound’s pharmacological activity?

- Molecular Docking : AutoDock Vina or Glide can simulate binding to histamine receptors (e.g., HR), leveraging structural analogs like 3-methylhistamine dihydrochloride (PDB: 6D5U) .

- Pharmacophore Modeling : Define essential features (e.g., pyridine ring as hydrogen bond acceptor, ethylamine as cationic center) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME or pkCSM models assess bioavailability, blood-brain barrier penetration, and toxicity risks (e.g., hERG inhibition) .

Methodological Considerations Table

Contradictions and Limitations

- Storage Conditions : While recommends –20°C, notes stability at 4°C for short-term use. This discrepancy suggests batch-specific sensitivity to temperature, necessitating empirical validation .

- Spectral Assignments : -NMR data for similar compounds (e.g., 3-methylhistamine dihydrochloride) show variability in ethylamine proton shifts (±0.2 ppm), highlighting solvent and concentration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。